N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 329779-29-5
VCID: VC4180899
InChI: InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-13-12-25-18)15-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
SMILES: C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Molecular Formula: C20H23N3O3
Molecular Weight: 353.422

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide

CAS No.: 329779-29-5

Cat. No.: VC4180899

Molecular Formula: C20H23N3O3

Molecular Weight: 353.422

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide - 329779-29-5

Specification

CAS No. 329779-29-5
Molecular Formula C20H23N3O3
Molecular Weight 353.422
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-13-12-25-18)15-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
Standard InChI Key DYCJTEVCOZUNRH-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

  • Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin ring system, which imparts rigidity and influences electronic properties through its oxygen atoms .

  • Acetamide linker: A carbonyl group bridges the benzodioxin and phenylpiperazine units, enabling conformational flexibility.

  • Phenylpiperazine group: A 4-phenyl-substituted piperazine, a common pharmacophore in CNS-active compounds due to its affinity for neurotransmitter receptors .

The IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide, reflects this arrangement .

Spectroscopic Identification

Key spectral data inferred from structural analogs include:

  • NMR: The benzodioxin protons resonate at δ 4.2–4.4 ppm (m, 4H, OCH₂CH₂O), while the piperazine protons appear as multiplets at δ 2.5–3.1 ppm .

  • Mass spectrometry: A molecular ion peak at m/z 353.4 confirms the molecular weight .

PropertyValue/DescriptionSource
Molecular FormulaC20H23N3O3\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{3}
Molecular Weight353.4 g/mol
SMILESC1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
XLogP32.7 (predicted)

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Amide bond: Susceptible to hydrolysis under acidic or alkaline conditions.

  • Piperazine nitrogen: Participates in alkylation or acylation reactions .

  • Benzodioxin ring: Resistant to electrophilic substitution due to electron-withdrawing oxygen atoms .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 2.7) .

  • Melting point: Estimated at 180–185°C based on analogs.

  • Stability: Stable at room temperature but degrades upon prolonged exposure to light or moisture .

Crystallography

X-ray diffraction studies of similar acetamide-piperazine compounds reveal a monoclinic crystal system with hydrogen bonding between amide carbonyls and piperazine NH groups .

ApplicationSupporting EvidenceSource
AntimicrobialsPiperazine derivatives inhibit bacterial growth
Neuropsychiatric agentsStructural similarity to aripiprazole

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ≈ 8.2 min.

  • TLC: Rf 0.39 (hexane:ethyl acetate, 2:1) .

Spectroscopic Techniques

  • IR spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Applications and Future Directions

Therapeutic Prospects

  • Antipsychotics: Structural optimization could enhance D2 receptor selectivity.

  • Antibacterial agents: Functionalization of the piperazine ring may improve potency .

Industrial Relevance

  • Intermediate in drug synthesis: Used to prepare more complex CNS-active molecules.

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